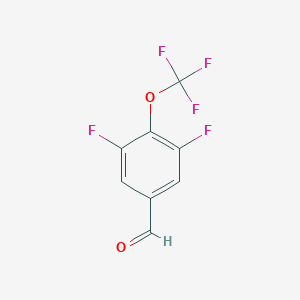

3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde

CAS No.:

Cat. No.: VC13844785

Molecular Formula: C8H3F5O2

Molecular Weight: 226.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3F5O2 |

|---|---|

| Molecular Weight | 226.10 g/mol |

| IUPAC Name | 3,5-difluoro-4-(trifluoromethoxy)benzaldehyde |

| Standard InChI | InChI=1S/C8H3F5O2/c9-5-1-4(3-14)2-6(10)7(5)15-8(11,12)13/h1-3H |

| Standard InChI Key | DWLQYXFFOVOCSX-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)OC(F)(F)F)F)C=O |

| Canonical SMILES | C1=C(C=C(C(=C1F)OC(F)(F)F)F)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzaldehyde core with three substituents:

-

Fluorine atoms at the 3- and 5-positions.

-

A trifluoromethoxy group (-OCF₃) at the 4-position .

This arrangement creates a highly electron-deficient aromatic system, enhancing reactivity in electrophilic substitution reactions .

Table 1: Key Physicochemical Properties

The trifluoromethoxy group is notable for its strong electron-withdrawing effect and lipophilicity, which influence the compound’s solubility and interaction with biological targets .

Synthesis Methods

Formylation of Difluorobenzene Derivatives

While explicit synthetic routes for 3,5-difluoro-4-(trifluoromethoxy)benzaldehyde are scarce, analogous compounds are typically synthesized via formylation reactions. A plausible method involves:

-

Substitution: Introducing the trifluoromethoxy group to 3,5-difluorophenol using trifluoromethylating agents like trifluoromethyl triflate .

-

Formylation: Employing Gattermann-Koch formylation with hydrogen cyanide (HCN) and hydrochloric acid (HCl) under catalysis by AlCl₃ or FeCl₃.

Key Challenges:

-

Regioselectivity: Ensuring substitution occurs exclusively at the 4-position.

-

Stability: The trifluoromethoxy group may hydrolyze under acidic conditions, necessitating controlled reaction parameters .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a critical precursor in synthesizing benzo[c] naphthyridine derivatives, which exhibit therapeutic potential as kinase inhibitors and anticancer agents . For example:

-

Patent IL305360A highlights its use in developing compounds targeting viral infections and proliferative diseases .

-

The trifluoromethoxy group enhances metabolic stability and membrane permeability, optimizing pharmacokinetic profiles .

Materials Science

In materials chemistry, the compound’s fluorinated structure contributes to:

-

Liquid crystal formulations: Enhancing thermal stability and dielectric anisotropy .

-

Polymer additives: Improving flame resistance and solvent compatibility .

Recent Developments and Future Directions

Patent Trends

Recent patents (e.g., WO2024127297A1) emphasize its role in designing 3-fluoro-4-hydroxybenzmide-containing inhibitors for non-alcoholic steatohepatitis (NASH) and metabolic disorders . These innovations leverage the compound’s ability to modulate enzyme activity through fluorine-mediated hydrogen bonding .

Sustainable Synthesis

Emerging methodologies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume